BenchChemオンラインストアへようこそ!

Cefetamet sodium

β-Lactamase stability ESBL Oral cephalosporins

Cefetamet sodium (CAS 65243-25-6) is a high-purity (>98% by HPLC) third-generation cephalosporin reference standard, specifically differentiated for ESBL-stable Gram-negative research. Its defined lack of antistaphylococcal activity (IC50 ≥50 mg/L for S. aureus PBPs), robust stability against extended-spectrum β-lactamases, and linear pharmacokinetics (t1/2 2.2 h, 88% renal excretion) make it the optimal choice for targeted Enterobacteriaceae susceptibility studies, comparative PK/PD modeling, and ANDA/DMF analytical method validation. Compare pricing and order today.

Molecular Formula C14H14N5NaO5S2
Molecular Weight 419.4 g/mol
CAS No. 65243-25-6
Cat. No. B1668831
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCefetamet sodium
CAS65243-25-6
SynonymsCefetamet sodium;  Ro 15-8074/001;  Ro-15-8074/001;  Ro15-8074/001; 
Molecular FormulaC14H14N5NaO5S2
Molecular Weight419.4 g/mol
Structural Identifiers
SMILESCC1=C(N2C(C(C2=O)NC(=O)C(=NOC)C3=CSC(=N3)N)SC1)C(=O)[O-].[Na+]
InChIInChI=1S/C14H15N5O5S2.Na/c1-5-3-25-12-8(11(21)19(12)9(5)13(22)23)17-10(20)7(18-24-2)6-4-26-14(15)16-6;/h4,8,12H,3H2,1-2H3,(H2,15,16)(H,17,20)(H,22,23);/q;+1/p-1/b18-7+;/t8-,12-;/m1./s1
InChIKeyNZQJSIPYDOTDFS-JJHIVTNASA-M
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Cefetamet Sodium for Procurement: Third-Generation Oral Cephalosporin Active Metabolite


Cefetamet sodium (CAS 65243-25-6, also designated Ro 15-8074/001) is the sodium salt of the microbiologically active free acid form of cefetamet, a semisynthetic, broad-spectrum third-generation cephalosporin belonging to the β-lactam class of antibacterial compounds [1]. It is classified as an aminothiazolyl imimomethoxy cephalosporin and is the active metabolite generated upon hydrolysis of its orally administered prodrug, cefetamet pivoxil . Cefetamet exerts its bactericidal action by inhibiting bacterial cell wall synthesis through high-affinity binding to penicillin-binding proteins (PBPs), with a reported IC50 of 2.5 μg/mL for PBP3 in Escherichia coli W3110 [2].

Why Cefetamet Sodium Cannot Be Substituted with Other Oral Third-Generation Cephalosporins


Oral third-generation cephalosporins (e.g., cefixime, ceftibuten, cefpodoxime, cefdinir) exhibit substantial heterogeneity in their antibacterial spectra, β-lactamase stability profiles, and pharmacokinetic behaviors, precluding generic substitution [1]. Key points of differentiation include species-specific susceptibility variations (e.g., marked differences in antistaphylococcal activity and activity against specific Enterobacteriaceae), divergent stability against extended-spectrum β-lactamases (ESBLs), and distinct pharmacokinetic parameters such as clearance, half-life, and food-effect bioavailability [2]. Therefore, selection of cefetamet sodium for research, analytical method development, or formulation studies must be justified by its specific, quantifiable performance characteristics relative to its closest analogs.

Cefetamet Sodium Differentiated Evidence: Quantitative Comparisons vs. Cefixime, Ceftibuten, and Cefpodoxime


Superior β-Lactamase Stability: Cefetamet vs. Cefixime and Ceftibuten Against ESBL-Producing Pathogens

Cefetamet demonstrates greater stability against recently evolved 'extended-spectrum' β-lactamases (ESBLs) than many other third-generation cephalosporins, including cefixime and ceftibuten, making it the most stable compound against bacteria producing ESBLs among oral cephalosporins [1].

β-Lactamase stability ESBL Oral cephalosporins Antimicrobial resistance

Clinical Non-Inferiority Established: Cefetamet Pivoxil vs. Cefixime in Respiratory and Urinary Tract Infections

In a randomized controlled clinical study of 99 patients with respiratory and urinary tract infections, cefetamet pivoxil (250-500 mg twice daily) achieved a clinical efficacy rate of 94.1% (48/51) and a bacterial clearance rate of 95.3%, compared to 91.7% (44/48) and 95.1% for cefixime (200 mg twice daily) [1]. No statistical differences were observed between the two groups with respect to clinical efficacy, bacterial clearance, or adverse reaction profiles (9.1% vs. 7.4%) [1].

Clinical efficacy Randomized controlled trial Respiratory tract infection Urinary tract infection Bacterial clearance

Rapid Bactericidal Kinetics: Cefetamet vs. Cefixime and Ceftibuten Against Respiratory Pathogens

In time-kill studies using an inoculum of 10⁵ CFU/mL and a concentration of 4 × MIC, cefetamet achieved 99.9% killing or more of Haemophilus influenzae and Moraxella catarrhalis within 4 hours, and of Escherichia coli and Klebsiella pneumoniae within 4 to 6 hours. Cefetamet demonstrated efficient killing activity even at lower concentrations and its bactericidal kinetics favorably compared with those of cefixime and ceftibuten [1].

Bactericidal kinetics Time-kill studies Respiratory pathogens Pharmacodynamics

Predictable Linear Pharmacokinetics with High Renal Clearance vs. Non-Linear Analogs

Cefetamet exhibits linear pharmacokinetics over a wide intravenous dose range (133 to 2,650 mg), with dose-proportional increases in AUC and clearance independent of dose [1]. This contrasts with cefixime and ceftibuten, which exhibit nonlinear pharmacokinetic properties [2]. Key parameters in healthy adults (n=152) include total body clearance of 136 mL/min (8.16 L/h), renal clearance of 119 mL/min (7.14 L/h), volume of distribution at steady-state of 0.29 L/kg, and terminal elimination half-life of 2.2 hours, with 88% of the dose recovered unchanged in urine [3].

Pharmacokinetics Linear clearance Bioavailability Food effect Renal excretion

Quantified PBP Binding Affinity and Species-Specific Spectrum Differentiation

Cefetamet exhibits high affinity for E. coli penicillin-binding proteins, with an IC50 of 2.5 mg/L for PBP3 and 4.2 mg/L for PBP1a in E. coli W3110, and IC50 values of 1.3 mg/L (PBP3) and 0.3 mg/L (PBP1a) for Enterobacter cloacae 908S [1]. In contrast, cefetamet has very low affinity for Staphylococcus aureus PBPs (IC50 ≥ 50 mg/L), explaining its lack of clinically relevant antistaphylococcal activity [1]. This spectrum is distinct from cefixime and ceftibuten, which also lack antistaphylococcal activity, but differs from cefdinir and cefpodoxime, which retain intermediate to high activity against staphylococci [2].

PBP binding affinity IC50 Antibacterial spectrum Staphylococci resistance E. coli

Cefetamet Sodium Optimal Procurement and Research Application Scenarios


Analytical Reference Standard for HPLC Method Development and ANDA/DMF Submissions

Cefetamet sodium (purity typically >98% by HPLC) is supplied as a high-quality reference standard suitable for analytical method development, method validation (AMV), and quality control (QC) applications for Abbreviated New Drug Applications (ANDA) or Drug Master File (DMF) submissions [1]. The compound can be provided with traceability against pharmacopeial standards (USP or EP) based on feasibility [1]. This application is supported by its well-characterized purity and the availability of related impurity reference standards essential for pharmaceutical research, product development, and stability studies .

In Vitro Susceptibility Testing and β-Lactamase Stability Research on ESBL-Producing Enterobacteriaceae

Based on its established stability against extended-spectrum β-lactamases, cefetamet sodium is optimally suited for in vitro susceptibility testing, time-kill kinetic studies, and β-lactamase stability research focusing on ESBL-producing Enterobacteriaceae [1]. Its defined lack of antistaphylococcal activity (IC50 ≥50 mg/L for S. aureus PBPs) makes it a targeted tool for Gram-negative-focused studies .

Pharmacokinetic and Bioavailability Modeling with Linear Clearance Characteristics

Cefetamet sodium's linear pharmacokinetics over a wide dose range (133-2,650 mg IV) and well-documented parameters (CL = 136 mL/min, Vss = 0.29 L/kg, t1/2 = 2.2 h, 88% renal excretion) make it an ideal candidate for pharmacokinetic modeling and comparative bioavailability studies [1]. The significant food effect observed with the prodrug formulation (absolute bioavailability increases from 31±7% fasting to 44±4% with food for tablets) further supports its use in food-effect and formulation research .

Clinical Comparative Efficacy Research and Renal Impairment Modeling

The established clinical non-inferiority of cefetamet pivoxil versus cefixime in respiratory and urinary tract infections (94.1% vs. 91.7% clinical efficacy) supports the use of cefetamet sodium in comparative efficacy research [1]. Additionally, its predominantly renal excretion (88% unchanged in urine) and prolonged half-life in renal impairment (from 2.46 h to 29.1 h at CLCR <10 mL/min) make it a valuable tool for renal impairment modeling studies .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Cefetamet sodium

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.